molecular formula C11H15NO3 B358435 L-Tyrosine ethyl ester CAS No. 949-67-7

L-Tyrosine ethyl ester

Cat. No.: B358435
CAS No.: 949-67-7
M. Wt: 209.24 g/mol
InChI Key: SBBWEQLNKVHYCX-JTQLQIEISA-N
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Description

L-Tyrosine Ethyl Ester is a derivative of the amino acid L-Tyrosine It is an ester formed by the reaction of L-Tyrosine with ethanol

Mechanism of Action

Target of Action

L-Tyrosine ethyl ester, also known as Ethyl L-tyrosinate, is primarily used as a prodrug for L-Tyrosine . The primary targets of this compound are the enzymes responsible for the hydrolysis of the ester bond, which releases L-Tyrosine in the body . L-Tyrosine is an important amino acid that serves as a building block for proteins and other molecules such as hormones, melanin, and neurotransmitters .

Mode of Action

The mode of action of this compound involves its conversion into L-Tyrosine. Studies suggest that short linear chains like ethyl esters hydrolyze relatively slowly , making this compound a useful lipophilic prodrug candidate for the slow release of L-Tyrosine at a targeted site . Once released, L-Tyrosine can participate in various biochemical reactions and pathways.

Biochemical Pathways

L-Tyrosine is involved in several biochemical pathways. It serves as a starting point for the production of a variety of structurally diverse natural compounds in the body, such as tocopherols, plastoquinone, ubiquinone, and others . It is also a precursor to several specialized metabolites, including hormones and neurotransmitters . The enzymatic production of L-Tyrosine derivatives is a key aspect of these pathways .

Pharmacokinetics

The pharmacokinetics of this compound is primarily characterized by its role as a prodrug. Prodrugs are often designed for their behavior in solution, but understanding their solid-state properties is the first step in mastering drug delivery . This compound is very stable and its hydrolysis rate is relatively low , suggesting it could provide a controlled and sustained release of L-Tyrosine in the body, enhancing its bioavailability .

Result of Action

The primary result of the action of this compound is the release of L-Tyrosine in the body. L-Tyrosine plays a crucial role in the synthesis of proteins and other important molecules. It is commonly used as a supplement to treat conditions like phenylketonuria (PKU) . Additionally, it is believed to improve brain functions such as learning, memory, alertness, and stress management .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and hydrolysis rate may be affected by factors such as temperature and pH . Moreover, the presence of specific enzymes and other biochemical factors in the body can influence the rate at which L-Tyrosine is released and utilized .

Biochemical Analysis

Biochemical Properties

L-Tyrosine ethyl ester interacts with various enzymes and proteins. It is a substrate for tyrosine aminotransferase (TAT), an enzyme that catalyzes the reversible transamination between tyrosine and 4-hydroxyphenylpyruvate (HPP) . This reaction is the initial step in the biosynthesis of many tyrosine-derived plant natural products .

Cellular Effects

In the context of cellular effects, this compound can influence cell function by serving as a precursor for the synthesis of various biomolecules. For instance, it can be converted into a derivative of L-dopamine, a neurotransmitter that plays a key role in controlling the brain’s reward and pleasure centers .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into other bioactive compounds. For example, it can be converted into L-dopamine through the action of tyrosinase, a copper-containing enzyme . This process involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

This compound exhibits stability over time. For instance, L-Tyrosine methyl ester, a similar compound, was found to be very stable, even after being stored at room temperature for 28 years . Furthermore, studies on the conversion rate of L-Tyrosine esters indicate that short linear chains hydrolyze relatively slowly, suggesting that this compound could be a useful lipophilic prodrug candidate for slow release of L-Tyrosine at a targeted site .

Metabolic Pathways

This compound is involved in the tyrosine metabolic pathway. It serves as a substrate for the enzyme tyrosine aminotransferase, which catalyzes the first step in the biosynthesis of many tyrosine-derived plant natural products .

Subcellular Localization

Enzymes involved in the tyrosine metabolic pathway, such as tyrosine aminotransferase, have been found to be localized in the cytosol , suggesting that this compound might also be present in the cytosol.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tyrosine Ethyl Ester can be synthesized through the esterification of L-Tyrosine with ethanol in the presence of a catalyst. One common method involves the use of ethanolic hydrogen chloride. In this process, 25 grams of L-Tyrosine is reacted with ethanolic hydrogen chloride to produce this compound Hydrochloride. The ester is then liberated by slurrying the hydrochloride in chloroform, followed by the addition of chloroform saturated with ammonia. The ammonium chloride is removed by filtration, and the chloroform is evaporated to yield this compound .

Another method involves the use of thionyl chloride (SOCl2) as a reagent. In this process, L-Tyrosine is reacted with ethanol and thionyl chloride under reflux conditions. The reaction is monitored using Thin Layer Chromatography (TLC) until the L-Tyrosine is completely consumed. The reaction mixture is then vacuum concentrated, and petroleum ether is added to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification processes using similar reagents and conditions as described above. The choice of method may depend on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine Ethyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

    Hydrolysis: L-Tyrosine and ethanol.

    Oxidation: Quinones or other oxidized derivatives.

    Substitution: Various substituted tyrosine derivatives.

Comparison with Similar Compounds

L-Tyrosine Ethyl Ester can be compared with other tyrosine esters, such as L-Tyrosine Methyl Ester and L-Tyrosine N-Butyl Ester. These compounds share similar structures and properties but differ in their ester groups:

This compound is unique in its balance of stability and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBWEQLNKVHYCX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883574
Record name L-Tyrosine, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949-67-7
Record name L-Tyrosine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl tyrosine ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosine, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Tyrosine, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl L-tyrosinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.220
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Record name ETHYL L-TYROSINATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of L-Tyrosine ethyl ester?

A1: The molecular formula of this compound is C11H15NO3. Its molecular weight is 209.24 g/mol. []

Q2: What spectroscopic techniques are typically used to characterize this compound?

A2: Common techniques include: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and dynamics of the molecule. Both 1H NMR and 13C NMR are commonly employed. [, , , ] * Infrared (IR) spectroscopy: Offers insights into the functional groups present in the molecule. [, , ]* Mass spectrometry: Used to determine the molecular weight and identify fragments, aiding in structural elucidation. []

Q3: Is this compound stable in organic solvents?

A3: Yes, this compound can be solubilized in organic solvents, including benzene and toluene, for enzymatic synthesis reactions. [] The choice of solvent can impact the reaction rate and enzyme specificity.

Q4: How does the stability of this compound vary with pH?

A4: this compound's stability can be affected by pH. Research shows that certain enzymes, like sulfotransferases, exhibit substrate specificity towards L-tyrosine derivatives with an un-ionized hydroxyl group, suggesting pH can influence substrate suitability. []

Q5: What types of enzymes are known to use this compound as a substrate?

A5: this compound is primarily recognized as a substrate for:* Chymotrypsin: This serine protease efficiently hydrolyzes the ester bond in this compound. [, , , , , , , , ]* Sulfotransferases: These enzymes catalyze the transfer of a sulfate group from a donor molecule, like adenosine 3'-phosphate 5'-sulfatophosphate, to this compound. []

Q6: How does the incorporation of this compound into copolymers affect their properties?

A6: Adding this compound as a comonomer during polymerization with ethylene using a titanium complex catalyst has been shown to enhance the hydrophilicity of the resulting copolymer. []

Q7: How do modifications to the this compound structure influence its interaction with enzymes?

A7: Studies on sulfotransferases reveal that modifications affecting the ionization state of the amino and hydroxyl groups on the tyrosine moiety significantly impact enzyme affinity. For instance, a free and unprotonated amino group, along with an un-ionized hydroxyl group, are crucial for optimal substrate binding. []

Q8: Can the ester group of this compound be modified for specific applications?

A8: Yes, the ester group can be modified. For instance, L-Tyrosine methyl ester can be used as a substrate for sulfotransferases, indicating the flexibility of the ester moiety for enzymatic reactions. []

Q9: Are there any known strategies to improve the stability of this compound?

A9: While specific strategies for this compound are not detailed in the provided papers, general approaches to enhance the stability of ester-containing molecules include:* Storage under anhydrous conditions: Minimizing exposure to moisture can prevent hydrolysis.* Formulation with stabilizing agents: Excipients can be added to protect the molecule from degradation.

Q10: Has this compound been successfully incorporated into drug delivery systems?

A10: While the provided research doesn't explicitly mention drug delivery applications, this compound's ability to be incorporated into copolymers [] hints at its potential use in biomaterial design, possibly for drug delivery purposes.

Q11: Have any computational studies been performed on this compound?

A11: Yes, a charge density study of N-acetyl-L-tyrosine ethyl ester monohydrate was conducted using single-crystal X-ray diffraction data. This study utilized a CCD area detector for data collection and applied a multipolar atom density model to map the valence electron distribution. []

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